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Compound of Interest

Compound Name: 9-Vinylcarbazole

Cat. No.: B074595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental and theoretical

properties of 9-Vinylcarbazole (9-VC), a pivotal monomer in polymer science and organic

electronics.[1] By juxtaposing experimental data with computational predictions, this document

aims to offer a deeper understanding of the molecule's structural and electronic characteristics,

thereby aiding in the rational design of novel materials for advanced applications.

Data Presentation: A Head-to-Head Comparison
The following tables summarize the key spectroscopic and electronic properties of 9-
Vinylcarbazole, presenting a direct comparison between experimentally measured values and

those calculated using Density Functional Theory (DFT) and Hartree-Fock (HF) methods.

Vibrational Spectroscopy
The vibrational modes of 9-Vinylcarbazole have been extensively studied using Fourier

Transform Infrared (FT-IR) and FT-Raman spectroscopy. Theoretical calculations, employing

DFT (B3LYP/6-31G(d,p)) and HF (6-31G(d,p)) methods, show a strong correlation with

experimental findings.[1]

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 9-
Vinylcarbazole
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Vibrational
Assignment

Experimental
FT-IR[1]

Experimental
FT-Raman[1]

Calculated
(DFT/B3LYP)
[1]

Calculated
(HF)[1]

C-H stretching

(vinyl)
3065 3067 3070 3198

C-H stretching

(aromatic)
3048 3050 3055 3180

C=C stretching

(vinyl)
1645 1647 1646 1750

C=C stretching

(aromatic)
1599 1600 1601 1690

C-N stretching 1325 1326 1325 1380

C-H out-of-plane

bending
748 749 748 810

NMR Spectroscopy
The chemical shifts in ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra provide detailed

information about the electronic environment of the nuclei. The Gauge-Including Atomic Orbital

(GIAO) method has been used for theoretical calculations.[1]

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

for 9-Vinylcarbazole
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Nucleus Atom Position Experimental[1]
Calculated (GIAO)
[1]

¹H H12 5.23 5.28

H13 4.75 4.79

H14 7.15 7.20

H1, H8 8.12 8.15

H2, H7 7.25 7.29

H3, H6 7.42 7.45

H4, H5 7.51 7.55

¹³C C11 131.2 131.5

C10 109.5 109.8

C1, C8 126.1 126.4

C2, C7 120.4 120.7

C3, C6 123.0 123.3

C4, C5 119.5 119.8

C4a, C4b 122.8 123.1

C8a, C9a 140.8 141.1

Electronic Properties
The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) energies, and the UV-Vis absorption spectrum,

are crucial for understanding the photophysical behavior of 9-Vinylcarbazole. Time-Dependent

Density Functional Theory (TD-DFT) is employed for the calculation of electronic absorption

spectra.[1]

Table 3: Comparison of Experimental and Calculated Electronic Properties for 9-
Vinylcarbazole
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Property Experimental[1] Calculated (DFT/B3LYP)[1]

HOMO Energy (eV) -5.8 -5.82

LUMO Energy (eV) -2.2 -2.25

HOMO-LUMO Gap (eV) 3.6 3.57

UV-Vis λmax (nm) 292, 343 290, 341

Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. The

following are generalized protocols for the key experiments cited.

Synthesis of 9-Vinylcarbazole
A common method for the synthesis of 9-Vinylcarbazole is the vinylation of carbazole with

acetylene. In a typical procedure, carbazole is reacted with potassium hydroxide in a solvent

like N-methylpyrrolidone to form the potassium salt of carbazole.[2] Subsequently, acetylene

gas is passed through the reaction mixture at elevated temperature and pressure to yield 9-
Vinylcarbazole.[2]

FT-IR and FT-Raman Spectroscopy
FT-IR and FT-Raman spectra are recorded to investigate the vibrational modes of the

molecule. For FT-IR analysis, the sample is typically prepared as a KBr pellet.[3] The spectrum

is recorded in the mid-IR range (4000-400 cm⁻¹). For FT-Raman, a sample is irradiated with a

laser, and the scattered light is analyzed.

NMR Spectroscopy
¹H and ¹³C NMR spectra are obtained using a high-resolution NMR spectrometer. The 9-
Vinylcarbazole sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃),

with tetramethylsilane (TMS) used as an internal standard.[3]

UV-Vis Spectroscopy
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The UV-Vis absorption spectrum is recorded using a UV-Vis spectrophotometer. A dilute

solution of 9-Vinylcarbazole is prepared in a suitable solvent, such as ethanol or cyclohexane,

and the absorbance is measured over a range of wavelengths (typically 200-400 nm).

Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and characterization of

9-Vinylcarbazole, as well as a conceptual representation of the comparison between

experimental and theoretical approaches.
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Caption: Workflow for the synthesis and characterization of 9-Vinylcarbazole.
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Caption: Conceptual workflow for the cross-validation of properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b074595#cross-validation-of-experimental-and-
theoretical-properties-of-9-vinylcarbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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